1,3,9-Trichlorodibenzo-p-dioxin

Description

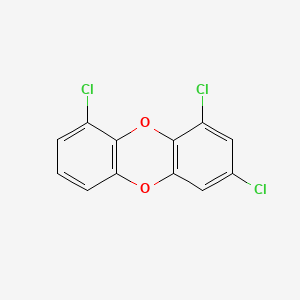

Structure

3D Structure

Properties

IUPAC Name |

1,3,9-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-4-8(15)12-10(5-6)16-9-3-1-2-7(14)11(9)17-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDADRUTFAIIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C=C(C=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231681 | |

| Record name | 1,3,9-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82306-62-5 | |

| Record name | 1,3,9-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,9-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,9-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0GI44Y77T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Formation Pathways and Anthropogenic Sources

Homogeneous and Heterogeneous Formation Mechanisms in Thermal Processes

The formation of PCDDs, including 1,3,9-trichlorodibenzo-p-dioxin, occurs through complex reactions in both the gas phase (homogeneous) and on the surface of particles (heterogeneous), particularly during combustion processes such as waste incineration. core.ac.ukmurdoch.edu.au

Gas-Phase Reactions of Chlorophenols and Chlorobenzenes

In the high-temperature environment of incinerators, gas-phase reactions involving precursors like chlorophenols and chlorobenzenes are a significant route to PCDD formation. murdoch.edu.auosti.gov Studies have shown that chlorophenols can react in the presence of oxygen at temperatures above 340°C to form PCDDs. nih.govtandfonline.com The oxidation of 2-chlorophenol, for instance, has been observed to produce various chlorinated phenols and benzenes, which can then act as further precursors to dioxin formation. osti.gov

The mechanism often involves the initial formation of phenoxy radicals, which are highly reactive intermediates. nih.gov The specific substitution pattern of the chlorophenols and the reaction conditions, such as temperature and oxygen concentration, strongly influence the types and quantities of PCDD congeners formed. nih.gov

De Novo Synthesis from Carbonaceous Matter

De novo synthesis is a critical formation pathway for PCDDs on the fly ash of municipal waste incinerators. researchgate.net This process involves the formation of dioxins from the basic carbon structure present in materials like soot and other carbonaceous matter in the presence of a chlorine source. researchgate.netnih.gov This synthesis is a low-temperature catalytic process involving the chlorination and oxidative breakdown of the carbon matrix. researchgate.net It is considered a dominant pathway for dioxin formation in processes like sintering. researchgate.net

Role of Catalytic Surfaces (e.g., Fly Ash, Metal Oxides) in Formation

Catalytic surfaces play a crucial role in the formation of PCDDs. Fly ash, a residue from combustion, provides a reactive surface for these reactions. core.ac.uk Certain metals present in fly ash, such as copper, iron, and zinc, are potent catalysts for dioxin formation. ejnet.org Copper, in particular, has been identified as a strong catalyst, enhancing the formation of the dual-ring PCDD structure through condensation reactions of chlorophenols. ejnet.org Metal oxides can also catalyze these reactions. core.ac.uk For example, the formation of chlorine gas (Cl2), a key chlorinating agent, can be a result of a metal-catalyzed reaction of hydrogen chloride (HCl) with oxygen on fly ash particles. ejnet.org

Precursor Pathways and Radical Intermediates in PCDD Formation

The formation of PCDDs from precursor molecules is a multi-step process involving highly reactive radical intermediates.

Formation of Chlorophenoxy Radicals and Their Reactions

A key initial step in the formation of PCDDs from chlorophenols is the creation of chlorophenoxy radicals. nih.govmdpi.com These radicals are typically formed through the abstraction of a hydrogen atom from the hydroxyl group of a chlorophenol molecule by other radicals like H or OH. mdpi.com Once formed, these chlorophenoxy radicals are highly reactive and can participate in a series of reactions leading to the formation of the dibenzo-p-dioxin (B167043) structure. nih.gov The stability and subsequent reaction pathways of these radicals are influenced by the position of the chlorine atoms on the phenol (B47542) ring. nih.gov

Dimerization and Rearrangement Processes

Following their formation, chlorophenoxy radicals can undergo dimerization, which is a major pathway for PCDD formation. mdpi.com This involves the coupling of two chlorophenoxy radicals. nih.gov The resulting dimer can then undergo rearrangement and cyclization to form the stable dibenzo-p-dioxin ring system. Isomerization can also occur through processes like the Smiles rearrangement, leading to different PCDD congeners. core.ac.uk The specific products of these dimerization and rearrangement reactions are dependent on the structure of the initial chlorophenol precursors and the reaction conditions. nih.gov

Major Anthropogenic Emission Sources to the Environment

Human activities are the predominant source of dioxins released into the environment. who.inttandfonline.com Industrialized nations, due to higher levels of industrial activity and combustion, generally exhibit greater emissions of these compounds. tandfonline.com The primary sources of release stem from thermal and industrial processes.

Waste incineration is a major anthropogenic source of dioxins. who.intaseanvinyl.comlongdom.org The thermal treatment of municipal solid waste, medical waste, and hazardous materials can lead to the formation of PCDDs if combustion is incomplete. who.intresearchgate.net Dioxins, including various trichlorodibenzo-p-dioxin isomers, are synthesized during the combustion of organic compounds in the presence of chlorine. nih.gov This can occur in large-scale incinerators as well as through smaller-scale activities like the burning of household waste. nih.govewg.org

The temperature of incineration is a critical factor; high temperatures (above 850°C-1000°C) are required for the effective destruction of these compounds. aseanvinyl.comresearchgate.net Conversely, lower temperature ranges can promote their formation. researchgate.net Modern, controlled waste incineration facilities with advanced pollution control technologies can achieve low dioxin emissions. who.int However, uncontrolled burning, such as in backyard fires or landfill fires, remains a significant contributor to environmental dioxin levels. nih.govcdc.gov

Table 1: Emission Factors for Dioxins from Waste Incineration Categories

| UNEP Category | Subcategory | Emission Factor to Air (μg TEQ/tonne of waste) |

| 1a | Municipal Solid Waste | 0.5 - 3500 |

| 1b | Hazardous Waste | 0.75 - 35000 |

| 1c | Medical Waste | 10 - 20000 |

Source: Adapted from UNEP data. ospar.org Note: Data is presented in Toxicity Equivalents (TEQ) for the entire class of dioxins and furans, not specifically for this compound.

The manufacturing of certain chlorinated chemicals is another significant pathway for the formation of dioxins as unintended by-products. who.intnj.gov Processes such as the production of chlorophenols and certain herbicides have been historically associated with the creation of PCDDs. who.intepa.gov For instance, the highly toxic 2,3,7,8-TCDD is a known by-product in the manufacturing of 2,4,5-TCP, a chemical used to produce the herbicide 2,4,5-T and the bactericide hexachlorophene. cdc.gov

While much of the historical focus has been on 2,3,7,8-TCDD, the chemical reactions involved can produce a range of dioxin congeners. nj.govepa.gov The elemental chlorine bleaching of paper pulp has also been identified as a source of dioxin emissions, though process modifications have reduced these releases in recent decades. who.intresearchgate.net Dioxins can be present in the effluent and sludge from these manufacturing facilities. nih.gov

Table 2: Industrial Processes with Potential for Dioxin Formation

| Industrial Process | Potential for Dioxin By-product Formation |

| Manufacture of Chlorinated Phenols (e.g., Trichlorophenol, Pentachlorophenol) | High |

| Production of certain Chlorinated Herbicides | High |

| Chlorine Bleaching of Paper Pulp | Moderate to High (Historically) |

| Smelting and Refining of Metals | Moderate |

| Production of Vinyl Chloride Monomer | Identified as a source |

Source: Compiled from various environmental science sources. who.intnj.govresearchgate.net

Industrial accidents and other forms of uncontrolled combustion represent a potent, albeit sporadic, source of dioxin emissions. who.int Fires involving materials containing chlorine, such as certain plastics (e.g., PVC) or transformers containing polychlorinated aromatics, can release a complex mixture of dioxins and other hazardous compounds into the environment. researchgate.netcdc.gov

A well-known example of an industrial accident leading to significant dioxin contamination was the Seveso disaster in Italy in 1976, which released a cloud containing 2,3,7,8-TCDD. ospar.org Such events can lead to high levels of localized contamination of soil and vegetation. longdom.org Similarly, building fires and forest fires are natural or semi-natural events that can also contribute to the environmental load of dioxins through the uncontrolled burning of both natural and man-made materials. who.intewg.org

Environmental Transport, Distribution, and Fate Dynamics

Atmospheric Transport and Deposition Mechanisms

Dioxins, including trichlorinated congeners, are released into the atmosphere primarily from combustion processes. tandfonline.com Once in the atmosphere, their transport and fate are influenced by their low volatility and affinity for particulates. cdc.gov While a small fraction of the total annual emission of dioxins remains in the air, a significant portion is deposited onto land and water surfaces. tandfonline.com The primary mechanism for the formation of dioxins in combustion processes is known as "de novo synthesis," where macromolecular carbon structures are transformed into aromatic compounds. tandfonline.com Part of these formed dioxins will remain in the solid phase, while the rest can be carried by off-gas flow into the atmosphere. tandfonline.com

Distribution and Partitioning in Environmental Compartments

Dioxins are environmentally stable compounds with low water solubility and high melting and boiling points. nih.gov These properties contribute to their persistence and tendency to adhere to organic matter, particularly in soil. nih.gov

Due to their hydrophobic nature, dioxins readily partition from the aqueous phase and sorb to soil, sediment, and other particulate matter. cdc.govdioxin20xx.org The sorption of dioxins to soil is a critical process influencing their mobility and bioavailability. dioxin20xx.org Studies on various tetrachlorodibenzo-p-dioxin (TCDD) congeners have shown that they readily partition out of the dissolved phase and sorb to soil. dioxin20xx.org The amount of TCDD sorbed to the soil is directly related to the soil's surface area. dioxin20xx.org

Expandable clay minerals, a common component of soils, have demonstrated a higher-than-expected affinity for dioxins. iuss.org The sorption of dioxin congeners to smectite clays (B1170129) is significantly influenced by the type of exchangeable cation present, with maximum sorption occurring on clays exchanged with weakly hydrated monovalent cations like Cs+. iuss.org Research comparing the sorption of dibenzo-p-dioxin (B167043) (DD) and 1-chloro-dibenzo-p-dioxin (1ClDD) revealed that for all smectites studied, the sorption of the chlorinated congener was greater. iuss.org

The organic carbon content of soil also plays a significant role in the sorption of dioxins. iaea.org For 2,3,7,8-TCDD, sorption partition coefficients normalized for organic carbon content (Koc) have been found to be log-linearly related to the volume fraction of methanol (B129727) in water/methanol mixtures. iaea.org

Chlorinated dioxins, including 1,3,9-trichlorodibenzo-p-dioxin, have very low water solubility. cdc.govnih.gov This limited solubility in water is a key factor driving their partitioning into more hydrophobic compartments like soil, sediment, and biota. cdc.govnih.govdioxin20xx.org The low solubility also means that transport in the dissolved phase in aquatic systems is limited. dioxin20xx.org The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is high for dioxins, indicating a strong tendency to move from water to fatty tissues and organic matter. sfu.caepa.gov For TCDD, the log Kow is estimated to be around 7.0, though with considerable uncertainty. epa.gov

Degradation and Transformation Pathways in Environmental Media

Dioxins are resistant to degradation, contributing to their long half-life in the environment, which can be 60 to 80 years in soil. nih.gov However, they can undergo transformation through processes like photolysis and biodegradation. nih.govresearchgate.net

Photodegradation, or the breakdown of chemicals by light, is a potential degradation pathway for dioxins. nih.gov Studies on 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) in hexane (B92381) solution have shown that near-UV light exposure can lead to its degradation. nih.gov The photodegradation of TCDD in these experiments followed pseudo-first-order kinetics. nih.gov It was also observed that the dechlorination process, resulting in the formation of trichloro- and dichloro-dibenzo-p-dioxins, was a minor photolysis pathway. nih.gov The direct photolysis rate of polychlorinated dibenzofurans (PCDFs) has been found to be faster than that of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov

Biodegradation is considered a feasible method for the removal of dioxins from the environment. nih.govresearchgate.net Several microbial mechanisms are responsible for the biodegradation of dioxins, including oxidative degradation by aerobic bacteria and fungi, as well as reductive dechlorination by anaerobic bacteria. nih.govresearchgate.net The dechlorination of dioxins by microbial metabolism under both anaerobic and aerobic conditions is a key mechanism in their biological breakdown. nih.gov

Certain microorganisms, such as Sphingomonas wittichii RW1, have been shown to degrade various dioxin congeners, including 1,2,3-trichlorodibenzo-p-dioxin. frontiersin.org Other bacterial strains from genera like Pseudomonas, Mendocino, and Dehalococcoides have also been found to effectively dechlorinate dioxins under anaerobic conditions. nih.gov The presence of related aromatic compounds, such as the herbicides 2,4-D and 2,4,5-T, may stimulate indigenous microorganisms to metabolize dioxins in the soil. frontiersin.org Rhizoremediation, a type of bioremediation that utilizes plants and their associated microbes, has also shown promise in reducing the concentration of PCDD/F congeners in contaminated soil. acs.org

Long-Term Persistence and Environmental Half-Lives

The environmental persistence of this compound (1,3,9-TCDD), like other polychlorinated dibenzo-p-dioxins (PCDDs), is a significant factor in its environmental dynamics. PCDDs are known for their chemical stability and resistance to degradation, leading to long-term persistence in various environmental compartments. nih.gov The degree of chlorination and the specific positions of the chlorine atoms on the dibenzo-p-dioxin structure influence the compound's stability and, consequently, its environmental half-life.

Detailed research findings specifically for the 1,3,9-TCDD isomer are limited in scientific literature, as research has predominantly focused on the most toxic congener, 2,3,7,8-TCDD. However, general principles of PCDD behavior can be applied to understand the likely persistence of 1,3,9-TCDD.

Persistence in Soil

In the soil environment, PCDDs are characterized by their strong adsorption to organic matter and soil particles, which significantly restricts their mobility and susceptibility to degradation. This strong binding is a key reason for their long half-lives in soil. For PCDDs in general, the half-life on the soil surface is estimated to be between 9 and 15 years, while in the subsurface soil, this can extend from 25 to 100 years. nih.govoup.com The persistence is influenced by factors such as soil type, organic carbon content, microbial activity, and sun exposure.

Photodegradation can be a significant degradation pathway for dioxins on the soil surface. nih.gov However, once they are incorporated into the soil column, their persistence increases substantially. oregonstate.edu Microbial degradation of PCDDs, including trichlorinated congeners, does occur but is generally a very slow process. nih.gov Specific bacterial strains have been identified that can degrade certain PCDD congeners, often through the action of dioxygenase enzymes. nih.govnih.gov

| Environmental Compartment | Estimated Half-Life for TCDDs | Key Factors Influencing Persistence |

| Surface Soil (Top 0.1 cm) | 9 to 15 years nih.govoup.com | Sunlight (Photodegradation), Temperature, Microbial Activity |

| Subsurface Soil (> 0.1 cm) | 25 to 100 years nih.govoup.com | Low Microbial Activity, Lack of Sunlight, Strong Adsorption |

| Sediment | Very long (decades to centuries) | Anaerobic Conditions, Strong Adsorption, Low Bioavailability |

| Water (Water Column) | Days to Weeks (due to partitioning) nih.gov | Volatilization, Photolysis, Adsorption to Particulate Matter |

| Air | Hours to Days | Photochemical Reactions (Hydroxyl Radicals) |

This table presents generalized data for tetrachlorodibenzo-p-dioxins (TCDDs) due to the limited availability of specific data for the 1,3,9-TCDD isomer.

Persistence in Aquatic Environments

In aquatic systems, 1,3,9-TCDD is expected to exhibit behavior typical of hydrophobic compounds. Due to its very low water solubility, it will rapidly partition from the water column to sediment and suspended organic matter. nih.gov The photolysis half-life of 2,3,7,8-TCDD at the water's surface has been estimated to range from 21 hours in summer to 118 hours in winter. nih.gov While in the water column, volatilization can also contribute to its removal. nih.gov

However, the vast majority of the compound in an aquatic environment will be found in the sediment. Once in the sediment, particularly in anaerobic deep sediment layers, degradation is extremely slow, leading to very long-term persistence, potentially on the scale of decades to centuries.

Atmospheric Persistence

In the atmosphere, the fate of 1,3,9-TCDD is primarily governed by photochemical degradation. Reactions with hydroxyl (OH) radicals are the main transformation process. The atmospheric half-life of PCDDs varies depending on the congener and atmospheric conditions but is generally in the range of hours to days. This relatively short atmospheric half-life contrasts sharply with their persistence in soil and sediment, although long-range atmospheric transport can still occur, allowing for their distribution to remote areas.

Factors Influencing Degradation

Photodegradation: Sunlight, particularly UV radiation, can break down PCDDs through dechlorination. capes.gov.br The effectiveness of this process is highest on surfaces like leaves or surface soil. oregonstate.edu The presence of a hydrogen donor can accelerate the photochemical dechlorination process. capes.gov.br Studies have shown that photocatalytic degradation on surfaces like titanium dioxide (TiO2) can significantly enhance the breakdown of PCDDs. researchgate.netnih.goviaea.org

Biodegradation: While PCDDs are generally resistant to microbial breakdown, some microorganisms have evolved pathways to degrade them. nih.govvu.nl White-rot fungi, for instance, produce extracellular enzymes that can degrade a wide range of persistent organic pollutants, including dioxins. vu.nlnih.gov Similarly, certain bacteria can utilize dioxins as a carbon source, although the degradation rates are typically slow and highly dependent on the specific congener and environmental conditions. nih.gov For example, a fungal strain, Penicillium sp. QI-1, was found to degrade 2,3,7,8-TCDD with a half-life of 5.21 days under optimal laboratory conditions. nih.gov

Bioaccumulation and Trophic Transfer Mechanisms in Ecosystems

Uptake and Accumulation in Aquatic and Terrestrial Organisms

The uptake and accumulation of dioxins in organisms are governed by their lipophilicity, or tendency to dissolve in fats and oils. Due to their chemical structure, dioxins are hydrophobic and tend to partition from water into the fatty tissues of aquatic and terrestrial organisms. This process, known as bioaccumulation, can occur through direct absorption from the surrounding environment (e.g., water, sediment) or through the consumption of contaminated food.

For aquatic organisms, uptake can occur across gill surfaces, the skin, and the gastrointestinal tract. In terrestrial environments, ingestion of contaminated soil and food are the primary routes of exposure. Once absorbed, these compounds are resistant to metabolic breakdown and are stored in adipose tissues, leading to their persistence in the organism.

Specific research detailing the rates and mechanisms of uptake and the resulting tissue concentrations of 1,3,9-Trichlorodibenzo-p-dioxin in any aquatic or terrestrial species could not be identified.

Bioconcentration and Bioaccumulation Factors in Non-Human Biota

To quantify the potential for a chemical to accumulate in an organism, scientists use Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF).

Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming that uptake is solely from the water.

Bioaccumulation Factor (BAF): This is a broader measure that includes uptake from all sources, including water, food, and sediment. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment.

These factors are influenced by the chemical's properties (like its octanol-water partition coefficient, K_ow) and the organism's physiology, such as its lipid content and metabolic capabilities.

No experimentally determined or estimated Bioconcentration Factors (BCF) or Bioaccumulation Factors (BAF) specifically for this compound were found in the reviewed literature.

Biomagnification Across Trophic Levels in Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Organisms at the top of the food web consume prey that have already accumulated the chemical, leading to a higher concentration in the predator. This is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances like many dioxin congeners. The potential for biomagnification is often assessed using a Trophic Magnification Factor (TMF), which describes the average factor by which the concentration of a chemical increases for each trophic level.

There is no specific information or studies on the biomagnification or trophic magnification factor of this compound in any food web.

Congener-Specific Bioaccumulation Potentials

The bioaccumulation potential of dioxins varies significantly between different congeners. This variability is due to differences in their physical-chemical properties, such as their molecular size and degree of chlorination, which affect their uptake, metabolism, and excretion rates. Generally, the 2,3,7,8-substituted congeners are considered to be the most persistent and have the highest bioaccumulation potential.

While some studies have investigated the congener-specific bioaccumulation of various PCDDs in different environmental matrices and organisms, these studies have not included data for the 1,3,9-TrCDD isomer. A document from an automated chemical risk assessment method provided a predicted "POP score" of 2.64 for this compound, which relates to its persistence and potential for long-range transport, but this is not a direct measure of bioaccumulation potential. scholaris.caamazonaws.com

Advanced Analytical Methodologies and Quantification

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,3,9-TCDD is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the matrix, which can range from soil and sediment to air, water, and biological tissues. nih.govnih.govpublications.gc.ca

For solid matrices like soil and sediment, common extraction methods include Soxhlet extraction and Pressurized Liquid Extraction (PLE) . nih.gov Soxhlet extraction, a classic technique, involves the continuous extraction of the analyte with a solvent over an extended period. PLE, a more modern approach, utilizes elevated temperatures and pressures to achieve faster and more efficient extractions with reduced solvent consumption. A mixture of acetone (B3395972) and n-hexane (1:1, v/v) is often employed for the ultrasonic extraction of dioxins from soil samples. nih.gov

Aqueous samples, such as industrial wastewater, are typically extracted using liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride in a separatory funnel. epa.gov For air samples, a high-volume sampler is used to draw air through a filter and a sorbent cartridge, such as polyurethane foam (PUF), to trap the particle-bound and vapor-phase dioxins, respectively. thermofisher.com The filter and PUF are then extracted, often using Soxhlet extraction. thermofisher.com

Biological matrices, such as adipose tissue and milk, present a unique challenge due to their high lipid content. nih.gov Extraction often involves homogenization followed by solvent extraction. To ensure the accuracy of the final quantification, a known amount of an isotopically labeled internal standard, such as ¹³C₁₂-2,3,7,8-TCDD, is added to the sample prior to extraction. epa.gov This allows for the correction of any analyte losses that may occur during the sample preparation and cleanup stages.

Table 1: Common Extraction Techniques for Dioxin Analysis

| Matrix Type | Extraction Technique | Typical Solvents |

|---|---|---|

| Soil, Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Ultrasonic Extraction | Toluene, Hexane (B92381), Acetone/Hexane mixture |

| Water | Liquid-Liquid Extraction (LLE) | Methylene Chloride |

| Air (Filter & PUF) | Soxhlet Extraction | Toluene, Hexane |

Advanced Cleanup Procedures for Interference Elimination

Following extraction, the sample extract contains a complex mixture of co-extracted substances that can interfere with the analysis of 1,3,9-TCDD. Therefore, a multi-step cleanup procedure is essential to remove these interferences. nih.govnih.gov These cleanup steps are designed to isolate the dioxins from other compounds based on their physicochemical properties.

A common initial cleanup step for extracts from fatty samples is treatment with concentrated sulfuric acid to break down lipids. nih.govnih.gov This is often followed by column chromatography using various adsorbent materials. A typical multi-column setup may include:

Silica Gel Column: Often modified with sulfuric acid or potassium hydroxide (B78521) to remove acidic and basic interferences. nih.gov

Alumina Column: Used to separate dioxins from other chlorinated compounds like polychlorinated biphenyls (PCBs). publications.gc.ca

Florisil Column: A magnesium silicate (B1173343) adsorbent that aids in the separation of different classes of compounds. nih.govpublications.gc.ca

Carbon Column: A highly effective adsorbent for separating planar molecules like dioxins from non-planar interferences. The dioxins are strongly adsorbed and can be selectively eluted.

Automated cleanup systems are increasingly used to improve efficiency, reduce solvent consumption, and enhance reproducibility. nih.govpublications.gc.ca These systems can integrate multiple cleanup columns into a single, automated process.

High-Resolution Gas Chromatography (HRGC) Applications

High-resolution gas chromatography (HRGC) is the cornerstone for separating individual dioxin congeners, including 1,3,9-TCDD, from the complex mixture of isomers. nih.govchromatographyonline.com The separation is typically achieved using a long capillary column (e.g., 60 meters) coated with a specific stationary phase. dioxin20xx.org A 5% phenyl-substituted dimethylpolysiloxane phase is commonly used for dioxin analysis. dioxin20xx.org

The temperature of the GC oven is carefully programmed to ramp up over time, allowing for the sequential elution of the different congeners based on their volatility and interaction with the stationary phase. The goal is to achieve baseline separation of the target analyte from other TCDD isomers and potential interferences. dioxin20xx.org The performance of the GC column is critical, and its ability to resolve closely eluting isomers is a key factor in the quality of the analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Congener-Specific Quantification

High-resolution mass spectrometry (HRMS) is coupled with HRGC to provide the high degree of selectivity and sensitivity required for the detection and quantification of 1,3,9-TCDD at trace levels. nih.govchromatographyonline.comnih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of the target analyte from other molecules with the same nominal mass. nih.gov

For TCDDs, the instrument is typically operated in the selected ion monitoring (SIM) mode, where it only monitors for the specific m/z values of the molecular ions of the native and isotopically labeled TCDD. publications.gc.ca For tetrachlorodibenzo-p-dioxins, the characteristic ions monitored include m/z 320 and 322 for the native compound and m/z 332 and 334 for the ¹³C₁₂-labeled internal standard. The ratio of these ions must fall within a specific range for positive identification.

The isotope dilution method is the gold standard for the quantification of dioxins, including 1,3,9-TCDD. jenck.comwell-labs.comnist.gov As mentioned earlier, a known amount of a ¹³C-labeled analog of the target analyte is added to the sample at the beginning of the analytical process. This internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis steps.

By measuring the ratio of the response of the native analyte to the response of the labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively corrects for any losses of the analyte during sample processing, as well as for variations in instrument response, leading to highly accurate and precise results. epa.gov

The detection limits for dioxins are highly dependent on the sample matrix, the level of interferences, and the specific analytical instrumentation used. well-labs.comwa.gov For 2,3,7,8-TCDD, the most toxic congener, method detection limits (MDLs) in the parts-per-quadrillion (ppq) range have been reported for water samples (e.g., 4.4 pg/L), and in the low parts-per-trillion (ppt) range for soil and tissue samples (e.g., 10-200 pg/g). nih.govwell-labs.com While specific MDLs for 1,3,9-TCDD are not as commonly reported, they are expected to be in a similar range, depending on the analytical method's performance for this specific congener.

Achieving these low detection limits requires minimizing background contamination and maximizing instrument sensitivity. thermofisher.comepa.gov The use of HRMS is crucial for achieving the necessary sensitivity and for distinguishing the analyte signal from background noise. chromatographyonline.com

Table 2: Illustrative Method Detection Limits for TCDDs in Various Matrices

| Matrix | Analyte | Method Detection Limit (MDL) | Reference |

|---|---|---|---|

| Water | 2,3,7,8-TCDD | 4.4 pg/L | well-labs.com |

| Soil | 2,3,7,8-TCDD | 10 pg/g | nih.gov |

| Aqueous Samples | 2,3,7,8-TCDD | 100 pg/L | nih.gov |

Quality Assurance and Quality Control Protocols in Dioxin Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential to ensure the reliability and defensibility of dioxin analysis data. epa.govepa.gov These protocols are implemented throughout the entire analytical process, from sample collection to final data reporting. Key QA/QC measures include:

Method Blanks: A reagent blank is processed with each batch of samples to check for contamination from solvents, reagents, and glassware. epa.gov

Spiked Samples: A known amount of the native analyte is added to a sample to assess the accuracy of the method by calculating the percent recovery. epa.gov

Internal Standard Recoveries: The recovery of the isotopically labeled internal standards is monitored in every sample to ensure the efficiency of the extraction and cleanup procedures. Acceptable recovery ranges are typically established (e.g., 40-130%).

Calibration Verification: The instrument's calibration is checked at regular intervals using a calibration verification standard to ensure the stability of the instrument's response. jenck.com

Ion Abundance Ratios: The ratios of the qualifier and quantifier ions for both the native and labeled compounds must be within a specified tolerance of the theoretical values for positive identification.

By adhering to these stringent QA/QC procedures, laboratories can produce high-quality, reliable data for the congener-specific analysis of dioxins like 1,3,9-TCDD.

Mechanisms of Action at the Molecular, Cellular, and Ecological Levels

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Pathways

The biological and toxic effects of dioxins are mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that resides in the cytoplasm. nih.govwikipedia.orgmdpi.com In its inactive state, the AhR is part of a multiprotein complex that includes heat shock protein 90 (Hsp90) and other co-chaperone proteins. oup.comnih.gov

The activation pathway is a multi-step process:

Ligand Binding: As a lipophilic molecule, 1,3,9-Trichlorodibenzo-p-dioxin diffuses across the cell membrane and binds to the ligand-binding domain of the cytosolic AhR. nih.gov

Conformational Change and Nuclear Translocation: This binding event induces a conformational change in the AhR complex, exposing a nuclear localization signal. The entire ligand-AhR complex then translocates from the cytoplasm into the nucleus. oup.com

Dimerization: Inside the nucleus, the chaperone proteins dissociate, and the ligand-bound AhR forms a heterodimer with another protein known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govoup.com

This newly formed AhR/ARNT heterodimer is the transcriptionally active form of the receptor, capable of binding to specific sequences on the DNA. nih.gov The affinity of different dioxin congeners for the AhR can vary significantly, which is a primary determinant of their relative potency. nih.gov

| Step | Location | Description | Key Proteins Involved |

|---|---|---|---|

| 1. Ligand Binding | Cytoplasm | The dioxin congener binds to the inactive AhR protein complex. | AhR, Hsp90 |

| 2. Nuclear Translocation | Cytoplasm to Nucleus | The ligand-AhR complex moves into the cell nucleus. | AhR |

| 3. Heterodimerization | Nucleus | AhR partners with ARNT, shedding chaperone proteins to form a transcriptionally active complex. | AhR, ARNT |

Gene Expression Modulation and Transcriptional Regulation (e.g., CYP1A1)

The primary mechanism by which the activated AhR/ARNT complex exerts its effects is by altering gene expression. oup.com This complex functions as a transcription factor, binding to specific DNA recognition sites known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter and enhancer regions of target genes. nih.govmedjpps.com

Binding of the AhR/ARNT complex to a DRE initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an increased rate of transcription of the downstream gene into messenger RNA (mRNA). medjpps.com The most well-documented and sensitive indicator of AhR activation is the potent induction of the CYP1A1 gene. nih.govnih.gov This gene codes for Cytochrome P450 1A1, an enzyme involved in the metabolism of xenobiotics. mdpi.com The induction of CYP1A1 serves as a reliable biomarker for exposure to dioxin-like compounds. nih.gov While CYP1A1 is a primary target, the AhR regulates a wide battery of genes involved in various cellular processes, leading to the diverse biological and toxicological outcomes observed after dioxin exposure. medjpps.com

Receptor-Ligand Interactions and Downstream Signaling Cascades

The interaction between the dioxin ligand and the AhR initiates a cascade of events that extends beyond the direct transcriptional regulation of DRE-driven genes. The persistent activation of the AhR by stable ligands like chlorinated dioxins can lead to crosstalk with other critical cellular signaling pathways. nih.gov

For example, AhR activation has been shown to interact with pathways involving mitogen-activated protein kinases (MAPKs), such as the extracellular signal-regulated kinase (ERK). These interactions can modulate cellular processes like proliferation and differentiation. Furthermore, there is evidence of crosstalk between the AhR and hormone receptor pathways, such as the estrogen receptor (ER). nih.gov This can lead to anti-estrogenic effects and disruption of endocrine function. The persistent occupation and activation of the AhR by dioxins is believed to hijack its normal physiological functions, leading to a sustained dysregulation of cellular signaling and homeostasis. nih.gov

Ecological Impacts at the Organismal and Population Levels (excluding human clinical)

Dioxins are persistent organic pollutants that bioaccumulate in the food chain, posing a significant risk to wildlife. epa.gov The adverse effects are documented across various vertebrate classes, including fish, birds, and mammals. nih.govepa.gov

Fish are among the most sensitive vertebrate groups to the toxic effects of dioxin-like compounds, particularly during their early life stages. epa.gov Exposure can lead to a range of reproductive and developmental toxicities. In adult female fish, exposure has been linked to impaired reproductive capacity, including reduced egg production and fertility. researchgate.net

Developmental exposure in fish can cause a condition known as blue-sac disease in larvae, characterized by edema, hemorrhages, and craniofacial malformations, ultimately leading to mortality. epa.gov These effects are directly mediated by the AhR and can have significant consequences at the population level for sensitive fish species by compromising reproductive success and the survival of offspring. researchgate.net

| Life Stage | Observed Effect |

|---|---|

| Adult Female | Reduced fecundity (egg production) |

| Adult Female | Impaired ovarian development and steroid hormone biosynthesis |

| Embryo/Larva | Increased mortality (early life stage toxicity) |

| Embryo/Larva | Edema, hemorrhages, and cardiovascular dysfunction |

| Embryo/Larva | Craniofacial and skeletal malformations |

In various animal models, exposure to dioxin-like compounds causes significant disruptions to metabolic homeostasis. One of the prominent effects is on lipid metabolism, particularly in the liver. mdpi.com AhR activation can lead to hepatic steatosis (fatty liver) by altering the expression of genes involved in fatty acid uptake, synthesis, and oxidation. mdpi.com

Beyond lipid metabolism, studies in laboratory animals have shown alterations in glucose metabolism, suggesting a potential link to hyperglycemia. mdpi.com Dioxin exposure can also impact amino acid and other intermediary metabolic pathways. These biochemical disturbances contribute to the systemic toxicity observed in wildlife and experimental animals, including the characteristic wasting syndrome (a progressive loss of body weight) seen in many species following acute exposure. epa.gov

There are dramatic differences in sensitivity to the toxic effects of dioxins among different vertebrate species. mdpi.com For example, the guinea pig is exceptionally sensitive, while the hamster is relatively resistant. These species-specific differences are largely attributed to variations in the primary structure of the AhR protein itself, particularly within the ligand-binding domain. mdpi.comresearchgate.net

Amino acid sequence differences in the AhR can alter its binding affinity for dioxin congeners, thereby influencing the potency of the downstream response. For instance, the AHRs from certain amphibians, like Xenopus laevis (African clawed frog), bind TCDD with very low affinity, which corresponds to their remarkable insensitivity to dioxin toxicity. researchgate.net Similarly, the relative potencies of different dioxin-like compounds can vary between fish, birds, and mammals, reflecting the evolutionary divergence of the AhR and its signaling pathway. nih.gov This highlights that while the fundamental mechanism of AhR activation is conserved, its structural and functional properties can differ significantly across species, leading to a wide spectrum of sensitivity to compounds like this compound.

Structure Activity Relationships Sar and Predictive Modeling

Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior

QSAR models for environmental behavior aim to establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as reactivity and persistence.

The primary degradation pathway for many organic pollutants in the atmosphere is through reaction with hydroxyl (OH) radicals. QSAR models have been developed to predict the rate constants of these reactions for various classes of chemicals, including polychlorinated dibenzo-p-dioxins (PCDDs). These models often utilize molecular descriptors that quantify aspects of a molecule's electronic and steric properties.

For PCDDs, the rate of reaction with OH radicals is influenced by the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) framework. Generally, an increase in chlorination tends to decrease the reaction rate with OH radicals. This is because the electron-withdrawing nature of chlorine atoms deactivates the aromatic rings towards electrophilic attack by the OH radical.

Table 1: Illustrative QSAR Descriptors for Predicting Reactivity with OH Radicals

| Descriptor | Influence on Reactivity with OH Radicals | Relevance to 1,3,9-Trichlorodibenzo-p-dioxin |

| Number of Chlorine Atoms | Generally decreases reactivity | The three chlorine atoms are expected to reduce reactivity compared to the parent dibenzo-p-dioxin. |

| Position of Chlorine Atoms | Affects the electron density distribution of the aromatic rings | The substitution pattern at positions 1, 3, and 9 will influence the sites of potential OH radical attack. |

| HOMO Energy | Lower energy generally correlates with lower reactivity | The chlorine atoms will lower the HOMO energy of the molecule. |

| Ionization Potential | Higher ionization potential often leads to lower reactivity | Expected to be higher than that of less chlorinated congeners. |

This table is illustrative and based on general principles of QSAR for PCDDs. Specific values for this compound require dedicated modeling studies.

The environmental half-life of a compound is a measure of its persistence. For PCDDs, persistence is a significant concern due to their potential for long-range transport and bioaccumulation. QSAR models can be used to predict the environmental half-lives of these compounds by correlating their structure with their resistance to various degradation processes.

The persistence of PCDDs is largely due to their chemical stability and resistance to breakdown by microorganisms, sunlight, and chemical reactions. The degree of chlorination is a key factor, with more highly chlorinated congeners generally being more persistent. Therefore, this compound is expected to have a significant environmental half-life.

Specific QSAR-predicted environmental half-lives for this compound are not available in the reviewed literature. However, the principles of QSAR modeling for persistent organic pollutants suggest that its half-life would be on the order of months to years in soil and sediment, and days in the atmosphere, primarily dictated by its reactivity with OH radicals.

Table 2: Factors Influencing the Environmental Half-Life of this compound

| Environmental Compartment | Key Degradation Processes | Factors Influencing Half-Life |

| Atmosphere | Photolysis, Reaction with OH radicals | Rate of OH radical reaction, UV absorption spectrum |

| Water | Photolysis, Biodegradation | Water solubility, microbial populations, light penetration |

| Soil/Sediment | Biodegradation, Photolysis (at surface) | Adsorption to organic matter, microbial activity, burial depth |

This table outlines the general factors based on the behavior of PCDDs. Specific half-life predictions for this compound are not available.

Structure-AhR Binding Affinity Relationships for Congeners

The toxicity of many PCDDs is mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The binding affinity of different PCDD congeners to the AhR varies significantly and is highly dependent on their structure. QSAR and three-dimensional QSAR (3D-QSAR) models have been developed to predict the AhR binding affinity of these compounds.

The general structural requirements for high-affinity AhR binding include a planar or near-planar structure and specific substitution patterns. For PCDDs, the presence of chlorine atoms in the lateral positions (2, 3, 7, and 8) is a strong determinant of high binding affinity. Congeners with chlorine atoms in these positions, such as the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), fit well into the AhR ligand-binding pocket.

This compound has chlorine atoms at positions 1, 3, and 9. While it possesses three chlorine atoms, it lacks the 2,3,7,8-substitution pattern associated with the highest AhR binding affinity. Therefore, its binding affinity to the AhR is expected to be significantly lower than that of TCDD. Molecular modeling studies have shown that the size, shape, and electronic properties of the ligand are critical for its interaction with the amino acid residues in the AhR binding pocket.

Table 3: Structural Features of this compound and Their Predicted Impact on AhR Binding Affinity

| Structural Feature | Description | Predicted Impact on AhR Binding Affinity |

| Chlorine Substitution | Positions 1, 3, and 9 | Lower affinity compared to 2,3,7,8-substituted congeners. |

| Planarity | The dibenzo-p-dioxin backbone is relatively rigid and planar. | Favorable for insertion into the AhR binding pocket. |

| Molecular Shape | The overall size and shape are determined by the dioxin core and chlorine atoms. | The specific shape may not be optimal for a perfect fit within the binding pocket compared to more toxic congeners. |

| Electronic Properties | The electron distribution is influenced by the electronegative chlorine atoms. | Affects interactions with amino acid residues in the binding pocket. |

This table provides a qualitative assessment based on established SAR for PCDDs.

Theoretical Approaches for Mechanistic Predictions

Computational chemistry provides powerful tools to investigate the reaction mechanisms of molecules like this compound at a theoretical level. Methods such as density functional theory (DFT) and other quantum chemical approaches can be used to model the pathways of degradation and predict the formation of potential metabolites and breakdown products.

For the atmospheric degradation of PCDDs, theoretical studies can elucidate the energetics of the reaction with OH radicals. These calculations can identify the most likely sites of attack on the molecule and the stability of the resulting intermediates. For this compound, theoretical models would likely predict that OH radical addition to the unsubstituted

Environmental Remediation and Degradation Technologies

Thermal Treatment Technologies for Contaminated Media

Thermal treatment methods are among the most effective for the destruction of dioxins in contaminated soils and other media. clu-in.org These technologies utilize high temperatures to either destroy the dioxin molecules or separate them from the contaminated matrix.

Incineration and Thermal Desorption Processes

Incineration is a high-temperature thermal process that destroys dioxins through oxidation. princeton.edu Operating at temperatures typically above 850°C, and often exceeding 1,200°C, incinerators can achieve a destruction and removal efficiency (DRE) of over 99.9999% for dioxins. princeton.edu The process converts the organic contaminants into less harmful substances like carbon dioxide, water, and inorganic ash. princeton.edu However, incomplete combustion can potentially lead to the formation of other toxic byproducts. ukwin.org.uk

Below is a comparative table of general parameters for incineration and thermal desorption for dioxin-contaminated soils.

| Parameter | Incineration | Thermal Desorption |

| Operating Temperature | > 850°C (often > 1,200°C) | 150°C - 500°C |

| Mechanism | Chemical destruction (oxidation) | Physical separation (volatilization) |

| Destruction Efficiency | > 99.9999% | High, dependent on off-gas treatment |

| Applicability | Soils, sludges, liquids | Soils, sludges |

Vitrification Techniques

Vitrification is a thermal process that immobilizes contaminants in a glassy, non-leachable matrix. The process involves melting the contaminated soil or sediment at very high temperatures, typically between 1,400°C and 2,000°C. nih.gov As the molten material cools, it solidifies into a stable, glass-like monolith that encapsulates the contaminants, preventing them from migrating into the environment. Organic contaminants like dioxins are typically destroyed by the high temperatures, while inorganic contaminants are incorporated into the vitrified mass. princeton.edu In situ vitrification involves placing electrodes directly into the contaminated soil and passing a large electrical current between them, generating the heat required for melting. Ex situ vitrification processes treat excavated soil in a specialized furnace. Although a proven technology for the stabilization of various hazardous wastes, specific studies on the vitrification of soils contaminated solely with 1,3,9-Trichlorodibenzo-p-dioxin are not detailed in the available literature.

Bioremediation Approaches in Contaminated Sediments and Soils

Bioremediation utilizes microorganisms to degrade or transform contaminants into less toxic substances. nih.gov For chlorinated compounds like this compound, anaerobic reductive dechlorination is a key bioremediation pathway. nih.gov

Reductive Dechlorination by Microbial Consortia

Under anaerobic conditions, certain microbial consortia can use chlorinated dioxins as electron acceptors in a process called dehalorespiration, where a chlorine atom is removed and replaced with a hydrogen atom. neptjournal.com This process, known as reductive dechlorination, is a critical first step in the biological breakdown of highly chlorinated dioxins. nih.govoup.com Studies on other trichlorodibenzo-p-dioxin isomers, such as 1,2,3-TrCDD and 1,2,4-TrCDD, have demonstrated their transformation to di- and monochlorinated congeners by anaerobic microbial consortia. nih.govoup.com For example, the dechlorination of 1,2,4-TrCDD has been shown to yield 1,3-Dichlorodibenzo-p-dioxin. nih.govoup.com While it is plausible that this compound could undergo similar degradation, specific research on its reductive dechlorination pathways by microbial consortia is not extensively documented.

Identification and Role of Key Microbial Species (e.g., Dehalococcoides spp.)

A key group of bacteria responsible for the reductive dechlorination of chlorinated organic compounds, including dioxins, belongs to the genus Dehalococcoides. nih.govnih.gov These strictly anaerobic bacteria are known to possess the specialized enzymes required to break the carbon-chlorine bonds of various pollutants. nih.gov The presence of Dehalococcoides species has been confirmed in dioxin-dechlorinating enrichment cultures. nih.govnih.gov For instance, Dehalococcoides mccartyi has been identified as being involved in the reductive dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077). nih.gov Although not specifically documented for this compound, the metabolic capabilities of Dehalococcoides suggest they could play a role in its remediation.

The table below summarizes microbial species implicated in the degradation of chlorinated dioxins.

| Microbial Species | Role in Dioxin Degradation |

| Dehalococcoides mccartyi | Reductive dechlorination of higher chlorinated dioxins. nih.gov |

| Dehalococcoides ethenogenes | Implicated in the dechlorination of 1,2,3,4-TeCDD. oup.comoup.com |

| Sulfurospirillum spp. | Found in dioxin-dechlorinating mixed cultures, though direct dechlorination by isolates was not observed. nih.govoup.com |

| Acetobacterium spp. | Present in microbial consortia that dechlorinate trichlorodibenzo-p-dioxins. nih.govoup.com |

| Desulfitobacterium spp. | Identified in dioxin-dechlorinating mixed cultures. nih.govoup.com |

| Desulfuromonas spp. | Present in microbial consortia that dechlorinate trichlorodibenzo-p-dioxins. nih.govoup.com |

Biostimulation and Bioaugmentation Strategies

To enhance the bioremediation of dioxin-contaminated sites, biostimulation and bioaugmentation strategies can be employed. oup.comoup.com Biostimulation involves the addition of nutrients, electron donors, or other amendments to stimulate the activity of indigenous microorganisms capable of degrading the target contaminants. oup.comoup.com Bioaugmentation, on the other hand, involves the introduction of specific microbial strains or consortia with known degradative capabilities to the contaminated environment. oup.comoup.com

In the context of dioxin remediation, biostimulation could involve the addition of electron donors to support reductive dechlorination by native Dehalococcoides populations. oup.comoup.com Bioaugmentation might entail inoculating the contaminated soil or sediment with a culture enriched in Dehalococcoides species. oup.comoup.com Studies have shown that a combined bioaugmentation and biostimulation approach can enhance the dechlorination of other chlorinated dioxins. oup.comoup.com While these strategies hold promise, their specific application and efficacy for this compound require further investigation.

Physicochemical Treatment Methods

Physicochemical treatment methods utilize physical and chemical processes to degrade or remove contaminants from the environment. For persistent organic pollutants like this compound, these methods are crucial for achieving remediation.

Photodegradation-Based Remediation

Photodegradation involves the breakdown of chemical compounds by light energy, typically from the sun or artificial UV sources. For chlorinated dibenzo-p-dioxins, direct photolysis is a recognized degradation pathway in the environment. The rate of photodegradation is influenced by factors such as the wavelength of light, the medium (e.g., water, soil, air), and the presence of photosensitizers.

Research on various dioxin congeners has shown that the rate of photodegradation generally decreases as the number of chlorine atoms on the dibenzo-p-dioxin (B167043) structure increases. While specific kinetic data for this compound is not available, it can be inferred that its photodegradation rate would be faster than that of more highly chlorinated dioxins like TCDD. Studies on other trichlorodibenzo-p-dioxin isomers could provide an approximation of the degradation behavior of the 1,3,9-isomer.

Table 1: General Trends in Photodegradation of Dioxins

| Parameter | Influence on Photodegradation Rate | Rationale |

|---|---|---|

| Degree of Chlorination | Higher chlorination generally leads to a slower degradation rate. | Increased number of chlorine atoms can affect the molecule's light absorption properties and bond energies. |

| Medium | The matrix (soil, water, air) significantly impacts degradation efficiency. | Factors like light penetration, availability of reactants, and sorption to particles play a crucial role. |

Supercritical Hydrolysis and Dechlorination with Metal Catalysts

Supercritical Hydrolysis: Supercritical water oxidation (SCWO) is a high-pressure, high-temperature process that uses water in its supercritical state as a solvent and an oxidizing agent to destroy hazardous organic compounds. In this state, organic compounds and oxygen are completely miscible, leading to rapid and efficient oxidation. While SCWO has been shown to be effective for the destruction of a wide range of persistent organic pollutants, including other dioxins, specific research on the supercritical hydrolysis of this compound is not documented in available scientific literature. The process is known to convert organic compounds into carbon dioxide, water, and inorganic acids or salts.

Dechlorination with Metal Catalysts: Catalytic hydrodechlorination (HDC) is a promising technology for the detoxification of chlorinated aromatic compounds. This process typically involves the use of a metal catalyst, such as palladium (Pd) or platinum (Pt), often supported on a high-surface-area material like carbon, to facilitate the reaction of the chlorinated compound with a hydrogen source, replacing chlorine atoms with hydrogen atoms.

Studies on other polychlorinated dibenzo-p-dioxins have demonstrated the effectiveness of this method. For instance, research on 2,7-dichlorodibenzo-p-dioxin (2,7-DCDD) and 1,2,6,7-tetrachlorodibenzo-p-dioxin (1,2,6,7-TCDD) has shown efficient conversion to the chlorine-free dibenzo-p-dioxin. While it is highly probable that this technology would be effective for this compound, specific experimental data, including reaction rates and optimal conditions, are not available.

Emerging Remediation Technologies and Research

The development of innovative and cost-effective remediation technologies for dioxins is an active area of research. However, much of this research is still at the laboratory or pilot scale, and specific studies on this compound are scarce.

Emerging technologies with potential applicability to the remediation of this compound include:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl radicals, which can non-selectively oxidize a broad range of organic contaminants. Techniques like ozonation, Fenton and photo-Fenton processes, and photocatalysis with materials like titanium dioxide (TiO2) fall under this category. These methods have shown promise for the degradation of other dioxin congeners.

Bioremediation: This approach utilizes microorganisms to break down contaminants. While highly chlorinated dioxins are generally resistant to biodegradation, some bacteria and fungi have been identified that can dechlorinate or degrade lower chlorinated dioxins. Research in this area is ongoing, but specific microbial processes for the degradation of this compound have not been detailed.

Nanoremediation: The use of nanoparticles, particularly nanoscale zerovalent iron (nZVI), for the dechlorination of chlorinated organic compounds is a rapidly developing field. The high reactivity and surface area of these nanoparticles can lead to faster degradation rates compared to conventional methods. While studies have shown the effectiveness of nZVI for other chlorinated compounds, its application to this compound has not been specifically reported.

Table 2: Overview of Emerging Remediation Technologies for Dioxins

| Technology | Principle | Potential for this compound | Research Status |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for non-selective oxidation. | High potential, as AOPs are effective against a wide range of organic pollutants. | General research on dioxins is extensive; specific data for the 1,3,9-isomer is lacking. |

| Bioremediation | Use of microorganisms to metabolize and break down contaminants. | Moderate potential, as trichlorinated dioxins are more amenable to biodegradation than highly chlorinated ones. | Research is ongoing for various dioxin congeners, but specific strains for this compound are not identified. |

Computational and Theoretical Chemistry Applications

Molecular Orbital Theory Calculations for Reaction Pathways

Molecular Orbital (MO) theory is a fundamental computational approach used to describe the electronic structure of molecules and predict their reactivity. youtube.comyoutube.com It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. This results in the formation of lower-energy bonding orbitals and higher-energy anti-bonding orbitals. youtube.comyoutube.com

The course of a chemical reaction is largely governed by the interactions between the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For a compound like 1,3,9-TCDD, MO theory can be used to:

Model Reaction Energetics: Theoretical studies on the oxidation of dioxins, such as the reaction with hydroxyl (OH) radicals in the atmosphere, utilize methods like density functional theory (DFT) to calculate the thermodynamics of different reaction pathways. nih.gov These calculations can determine whether a proposed reaction, like OH addition or hydrogen abstraction, is energetically favorable. nih.gov

Identify Predominant Pathways: By calculating the energy barriers for various potential reactions, researchers can identify the most likely transformation pathways. For instance, in the atmospheric oxidation of 2,3,7,8-TCDD, theoretical calculations indicated that the addition of an OH radical to a carbon atom adjacent to the ring's oxygen atom is the predominant initial step. nih.gov This type of analysis helps predict the environmental degradation and lifetime of dioxin congeners.

Understand Formation Mechanisms: Quantum chemical studies have been employed to investigate the formation pathways of dioxins from precursor molecules like trichlorophenols. dntb.gov.ua These models can elucidate the complex series of reactions, including radical-radical interactions and condensation steps, that lead to the creation of the stable dioxin structure.

While specific MO calculations for the 1,3,9-TCDD isomer are not extensively documented in readily available literature, the established methodologies are directly applicable to understanding its formation and degradation mechanisms.

Reaction-Kinetic Modeling of PCDD Formation

The formation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,3,9-TCDD, in industrial and combustion processes is a complex phenomenon that can be simulated using reaction-kinetic models. nih.govacs.org These models aim to mathematically describe the rates of the various chemical reactions that contribute to the synthesis of PCDDs.

These models are often based on experimental data from laboratory-scale reactors and incorporate mechanisms for both gas-phase and surface-catalyzed reactions. nih.govosti.gov Key features of these models include:

Surface-Mediated Mechanisms: A significant pathway for PCDD formation involves reactions on the surface of fly ash, often catalyzed by metal oxides like copper oxide (CuO). nih.govosti.gov Models frequently incorporate Langmuir-Hinshelwood or Eley-Rideal mechanisms, which describe reactions between adsorbed precursor molecules on a surface. osti.govlidsen.com

Parameter Estimation: A major challenge is determining the kinetic parameters (activation energies and pre-exponential factors) for each reaction step, as these are often not experimentally available for surface reactions. nih.gov These parameters may be estimated using transition-state theory or fitted to match experimental results. osti.gov

A typical kinetic model for PCDD formation from a chlorophenol precursor on a catalyst surface would include the steps outlined in the table below.

Table 1: Key Steps in a Surface-Mediated PCDD Formation Kinetic Model

| Step | Description |

|---|---|

| 1. Adsorption | Precursor molecules (e.g., chlorophenols) from the gas phase adsorb onto active sites on the catalyst surface. nih.gov |

| 2. Surface Reaction | Adsorbed precursors undergo chemical transformations, such as dechlorination, radical formation, and coupling reactions, to form a PCDD molecule that remains on the surface. nih.govosti.gov |

| 3. Desorption | The newly formed PCDD molecule desorbs from the surface back into the gas phase. acs.orgosti.gov |

| 4. Decomposition | Competing reactions where adsorbed precursors or intermediate products decompose into other, non-dioxin products like CO, HCl, and H₂O. osti.gov |

These kinetic models are crucial tools for developing strategies to minimize dioxin emissions from sources like municipal solid waste incinerators by identifying the conditions (e.g., temperature, precursor concentration) that favor or inhibit formation. acs.orglidsen.com

Physiologically Based Toxicokinetic (PBTK) Modeling for Animal Studies (excluding human)

Physiologically Based Toxicokinetic (PBTK) models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. researchgate.net For dioxins, these models are invaluable for predicting tissue-specific concentrations and understanding how the compound's disposition changes with dose and time, without relying solely on extensive animal testing. nih.gov

A PBTK model is constructed as a series of compartments representing different organs and tissues (e.g., liver, fat, blood, muscle), interconnected by blood flow. researchgate.net The movement of the chemical between these compartments is described by a set of differential equations that incorporate physiological parameters (like organ volumes and blood flow rates) and chemical-specific parameters (like partition coefficients and metabolic rates). researchgate.netnih.gov

While most PBTK models for dioxins have been developed using data for the highly toxic 2,3,7,8-TCDD, the model structure and principles are applicable to other congeners like 1,3,9-TCDD. nih.govnih.gov

Table 2: Typical Compartments in a PBTK Model for Dioxins

| Compartment | Description | Key Parameters |

|---|---|---|

| Blood | Central compartment that facilitates transport throughout the body. | Blood flow rates to all other compartments. |

| Liver | Primary site of metabolism and a significant storage site. | Liver volume, blood flow, metabolic rate constants. nih.gov |

| Fat (Adipose Tissue) | Main storage depot for lipophilic (fat-soluble) compounds like dioxins. | Fat volume, blood flow, fat:blood partition coefficient. nih.gov |

| Richly Perfused Tissues | Group of tissues with high blood flow (e.g., kidney, brain). | Total volume, blood flow, tissue:blood partition coefficient. nih.gov |

| Poorly Perfused Tissues | Group of tissues with low blood flow (e.g., muscle, skin). | Total volume, blood flow, tissue:blood partition coefficient. nih.gov |

A primary application of PBTK models is to predict the concentration of a chemical in various tissues over time following a specific exposure scenario. nih.gov This is particularly important for understanding the bioaccumulation of persistent compounds like dioxins in food-producing animals.

Studies using PBTK models for TCDD in animals such as rats and pigs have demonstrated their predictive power. nih.govnih.gov For example, models have been developed to estimate the transfer of TCDD from contaminated feed into the tissues of growing pigs. nih.gov These models can account for factors like animal growth and changing body composition over time, which influence the distribution and concentration of the compound. By simulating different exposure levels, these models help in risk assessment and can be used to establish maximum allowable levels of dioxins in animal feed to ensure that concentrations in meat and other animal products remain below safety thresholds. researchgate.netnih.gov

The partitioning of a chemical between different phases (e.g., water and lipids) is a critical determinant of its environmental fate and biological distribution. This property is quantified by partition coefficients, such as the octanol-water partition coefficient (Kow) and various tissue:blood partition coefficients. ca.gov These coefficients are essential input parameters for PBTK models. nih.gov

Instead of relying exclusively on time-consuming and complex in vivo or in vitro experiments, computational (in silico) methods can be used to predict these partition coefficients. researchgate.netnih.gov These prediction methods are often based on the molecular structure of the compound. One such approach is the use of polyparameter linear free energy relationships (pLFERs), which correlate partitioning behavior with various molecular descriptors. nih.gov

The implementation of in silico-predicted partition coefficients has been successfully explored as a viable alternative for developing PBTK models, especially for low-dose scenarios where experimental data is difficult to obtain. nih.gov This approach reduces the need for animal experiments while still allowing for robust predictions of chemical distribution. researchgate.net

Table 3: Example of Experimentally Determined Tissue:Propylene (B89431) Carbonate Partition Coefficients for 2,3,7,8-TCDD in Rat Tissues This table illustrates the type of partition coefficient data used in and validated by computational models. The values represent the ratio of the chemical's concentration in the tissue to its concentration in the solvent propylene carbonate at equilibrium.

| Tissue | Partition Coefficient |

|---|---|

| Fat | 17.02 |

| Brain | 0.632 |

| Liver | 0.419 |

| Muscle | 0.408 |

| Kidney | 0.305 |

| Blood | 0.091 |

(Data sourced from an in vitro vial equilibration study) nih.gov

Future Research Trajectories and Interdisciplinary Outlook

Advanced Methodological Development for Trace Analysis

The accurate detection and quantification of 1,3,9-Trichlorodibenzo-p-dioxin at trace levels in complex environmental matrices remain a significant analytical challenge. While gas chromatography-mass spectrometry (GC-MS) is the standard, future research should focus on enhancing sensitivity and reducing sample preparation time. nih.gov

Key research areas include:

Development of Novel Sorbents: Creating more selective and efficient solid-phase extraction (SPE) materials for isolating this compound from soil, sediment, and biological tissues.

Advanced Mass Spectrometry Techniques: Exploring the application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for more definitive identification and quantification, especially in the presence of interfering compounds. mdpi.com

Miniaturization and Automation: Developing miniaturized and automated sample preparation techniques to increase throughput and reduce the use of hazardous solvents. thermofisher.com

Table 1: Comparison of Analytical Techniques for Dioxin Analysis

| Technique | Advantages | Disadvantages | Future Research Focus |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High selectivity and sensitivity, well-established methods. nih.gov | Time-consuming sample preparation, potential for interference. epa.gov | Development of faster GC columns and more robust MS detectors. |

| High-Resolution Mass Spectrometry (HRMS) | Very high mass accuracy, allows for elemental composition determination. mdpi.com | Higher instrument cost, complex data analysis. | Integration with advanced chromatographic techniques for isomer-specific analysis. |

| Immunoassays | Rapid screening, high throughput, lower cost. | Cross-reactivity with other compounds, less specific than MS. | Development of more specific antibodies for this compound. |

Comprehensive Mechanistic Understanding of Environmental Transformations

The environmental fate of this compound is governed by a variety of transformation processes, including photolysis, microbial degradation, and metabolism by organisms. A deeper understanding of the mechanisms underlying these transformations is essential for predicting its persistence and potential for harm.

Future research should investigate:

Photodegradation Pathways: Elucidating the specific photochemical reactions that lead to the breakdown of this compound in different environmental compartments, such as water and soil surfaces. nih.gov

Microbial Degradation Mechanisms: Identifying the specific enzymes and metabolic pathways involved in the aerobic and anaerobic biodegradation of this compound by various microorganisms. neptjournal.comnih.gov Research has shown that both fungal and bacterial consortia can be effective. neptjournal.com

Metabolic Fate in Biota: Characterizing the metabolic products of this compound in different species to understand its potential for bioaccumulation and trophic transfer.

Development of Novel Remediation Strategies for Complex Matrices

The cleanup of sites contaminated with this compound presents significant technical and economic challenges. clu-in.org While incineration and thermal desorption are established methods, there is a need for more sustainable and cost-effective remediation technologies. clu-in.org

Promising areas for future research include:

Enhanced Bioremediation: Optimizing conditions for microbial degradation through biostimulation (adding nutrients) and bioaugmentation (introducing specific microorganisms). nih.gov

Phytoremediation: Investigating the potential of certain plant species to take up, accumulate, and degrade this compound from contaminated soils. nih.gov

Nanoremediation: Exploring the use of nanoparticles, such as nano-sized zero-valent iron, for the in-situ degradation of this compound. neptjournal.com

Combined Remediation Approaches: Developing integrated strategies that combine physical, chemical, and biological methods to achieve higher remediation efficiencies. For example, soil washing can be combined with bioremediation to treat the resulting contaminated liquid. clu-in.org